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This guide provides a comparative analysis of the off-target kinase profiles of several
Tropomyosin Receptor Kinase (TRK) inhibitors, with a primary focus on entrectinib and its
alternatives, including larotrectinib, repotrectinib, and selitrectinib. Understanding the selectivity
of these inhibitors is crucial for predicting potential off-target effects, understanding
mechanisms of resistance, and guiding the development of next-generation therapies.

Introduction to TRK Inhibition

Tropomyosin receptor kinases (TRKSs) are a family of receptor tyrosine kinases (RTKs) that
play a critical role in neuronal development and function. Chromosomal rearrangements
involving the NTRK genes can lead to the formation of fusion proteins with constitutively active
kinase domains, driving the growth of various solid tumors. TRK inhibitors have emerged as a
significant class of targeted therapies for patients with NTRK fusion-positive cancers.

While highly effective, the clinical utility of TRK inhibitors can be influenced by their kinase
selectivity. Off-target inhibition can lead to adverse events, while a narrow selectivity profile
might be susceptible to the development of on-target resistance. This guide presents available
off-target kinase profiling data to facilitate a direct comparison of these agents.

Off-Target Kinase Profiling Data
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The following tables summarize the available quantitative off-target kinase profiling data for
entrectinib, larotrectinib, repotrectinib, and selitrectinib. The data is presented as the
percentage of inhibition at a given concentration or as IC50/Kd values, which represent the
concentration of the inhibitor required to inhibit 50% of the kinase activity or the dissociation
constant, respectively. Lower values indicate higher potency.

It is important to note that a direct comparison is challenging due to variations in the specific
kinases profiled and the assay formats used across different studies.

Entrectinib Off-Target Profile

Entrectinib is a potent inhibitor of TRKA/B/C, ROS1, and ALK.[1] Its off-target profile has been
assessed against a panel of kinases.
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Kinase IC50 (nmol/L)
On-Target

TRKA 1

TRKB 3

TRKC 5

ROS1 7

ALK 12

Selected Off-Targets

JAK?2 40
ACK1 70

JAK1 112
IGF1R 122
FAK 140
BRK 195
IR 209
AUR2 215
JAK3 349
RET 393

Data sourced from a radiometric assay.[2]

Larotrectinib Off-Target Profile

Larotrectinib is a highly selective inhibitor of the TRK family of kinases.[3][4] Kinome profiling
data from Carna Biosciences provides a broad overview of its selectivity. The following table
highlights kinases with significant inhibition (less than 50% of control at 1 uM).
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Kinase % of Control @ 1pM
On-Target

TRKA 0

TRKB 0

TRKC 0

Selected Off-Targets

TNK2 2.6
MAP3K15 10
STK10 11
MAP4K5 12
TNK1 14
MAP3K3 15
MAP4K3 16
STK33 17
MAP3K2 19
ZAK (MAP3K20) 20
MAP4K2 21
MINK1 22
MAP2K4 23
MAP3K1 24
MAP3K4 25

Data from Carna Biosciences Kinome Profiling.

[2]

Repotrectinib Off-Target Profile
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Repotrectinib is a next-generation ROS1/TRK/ALK inhibitor designed to overcome resistance
mutations.[5] While a comprehensive public dataset is not available, studies indicate high
selectivity with some off-target activity.

Kinase IC50 (nM)
On-Target

ROS1 0.07
TRKA 0.83
TRKB 0.05
TRKC 0.1

ALK 1.01

Selected Off-Targets

JAK?2 1.04
LYN 1.66
Src 5.3

FAK 6.96

Data from in vitro kinase assays.[6]

Selitrectinib Off-Target Profile

Selitrectinib is another next-generation TRK inhibitor developed to address resistance.[7] It is
reported to be highly selective for TRK kinases. However, detailed quantitative off-target
profiling data across a broad kinase panel is not readily available in the public domain.

Signaling Pathways and Experimental Workflows
TRK Signaling Pathway

The following diagram illustrates the canonical TRK signaling pathway, which is the primary
target of the inhibitors discussed in this guide. Activation of TRK receptors by neurotrophins

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11473655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9160474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7055910/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

leads to the downstream activation of several key signaling cascades, including the
RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.
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TRK Signaling Pathway

Experimental Workflow for Kinase Profiling

The off-target profiles of kinase inhibitors are typically determined using high-throughput
screening methods. The following diagram outlines a generalized workflow for such an

experiment.
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Experimental Protocols
Radiometric Kinase Assay (e.g., HotSpot™ Assay)

The radiometric kinase assay is considered a gold standard for determining kinase activity. This
method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
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General Protocol:

Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a
specific substrate (peptide or protein), a buffer solution with cofactors (e.g., Mg2+, Mn2+),
and the test inhibitor at various concentrations.

Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP
(commonly [y-33P]ATP or [y-32P]ATP).

Incubation: The reaction is allowed to proceed for a defined period at a controlled
temperature (e.g., 30°C).

Termination and Separation: The reaction is stopped, and the radiolabeled substrate is
separated from the unreacted radiolabeled ATP. This is often achieved by spotting the
reaction mixture onto a phosphocellulose filter paper that binds the substrate.

Washing: The filter paper is washed multiple times with a suitable buffer (e.g., phosphoric
acid) to remove unbound ATP.

Detection: The amount of radioactivity incorporated into the substrate on the filter paper is
guantified using a scintillation counter or a phosphorimager.

Data Analysis: The percentage of kinase inhibition is calculated by comparing the
radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50
values are determined by fitting the dose-response data to a suitable model.

Competition Binding Assay (e.g., KINOMEscan™)
Competition binding assays measure the ability of a test compound to displace a known,
immobilized ligand from the ATP-binding site of a kinase.

General Protocol:

o Assay Components: The assay typically involves three main components: the kinase of
interest (often tagged, e.g., with DNA), an immobilized ligand that binds to the active site of
the kinase, and the test compound.
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o Competition: The kinase is incubated with the immobilized ligand in the presence of the test
compound. The test compound competes with the immobilized ligand for binding to the
kinase's active site.

e Separation: Unbound components are washed away, leaving the kinase-ligand complexes.

e Quantification: The amount of kinase bound to the solid support is quantified. In the
KINOMEscan™ platform, this is done using quantitative PCR (qPCR) to detect the DNA tag
on the kinase.

o Data Analysis: The amount of kinase bound in the presence of the test compound is
compared to a control (DMSO vehicle). A reduction in the signal indicates that the test
compound has bound to the kinase and displaced the immobilized ligand. The results are
often reported as percent of control or can be used to calculate a dissociation constant (Kd).

[4]18]

Conclusion

The off-target profiles of TRK inhibitors reveal important differences in their selectivity.
Entrectinib, a multi-targeted inhibitor, shows activity against several other kinases in addition to
its primary targets. Larotrectinib demonstrates a high degree of selectivity for the TRK family.
Repotrectinib, a next-generation inhibitor, is also highly potent against its intended targets with
some off-target activity against kinases like JAK2 and Src family members. While
comprehensive public data for selitrectinib is limited, it is reported to be a highly selective TRK
inhibitor.

The choice of a particular TRK inhibitor for therapeutic use or for further research and
development should consider this off-target profile in conjunction with on-target potency,
resistance profiles, and clinical efficacy and safety data. The experimental protocols described
provide a basis for understanding how these critical selectivity data are generated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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